1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride
Description
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride is a compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Properties
IUPAC Name |
1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5.2ClH/c1-12-4-6(3-10-12)8-7(9)5-13(2)11-8;;/h3-5H,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMSYHCCNGPJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C=C2N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or their equivalents.
Substitution reactions: Introduction of the methyl groups at the desired positions on the pyrazole ring.
Amination: Introduction of the amine group at the 4-position of the pyrazole ring.
Formation of the dihydrochloride salt: This is typically done by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Biological Research: The compound can be used to study the biological activity of pyrazole derivatives, including their interactions with proteins and nucleic acids.
Industrial Applications: It can be used in the synthesis of more complex heterocyclic compounds, which have applications in materials science and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-aminopyrazole: Similar in structure but lacks the methyl groups and the dihydrochloride salt form.
4-aminopyrazole: Similar but with the amine group at a different position.
1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: Similar but with a trifluoromethyl group instead of a methyl group.
Uniqueness
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride is unique due to the presence of two methyl groups and the dihydrochloride salt form. These structural features can influence its chemical reactivity, biological activity, and solubility properties, making it distinct from other pyrazole derivatives.
Biological Activity
1-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride, a pyrazole derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is part of a larger class of pyrazole-based compounds known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects.
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₀N₄·2HCl
- Molecular Weight : 210.14 g/mol
- CAS Number : 1006464-13-6
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Pyrazole derivatives often act by inhibiting key enzymes involved in cancer cell proliferation and inflammation. Specific mechanisms include:
- Inhibition of Kinases : Pyrazole compounds have been shown to inhibit kinases such as Aurora-A and CDK2, which are critical in cell cycle regulation.
- Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cells by activating intrinsic pathways.
Anticancer Activity
Recent studies have demonstrated that 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 3.79 | Induces apoptosis |
| SF-268 (Brain) | 12.50 | Inhibits cell proliferation |
| NCI-H460 (Lung) | 42.30 | Inhibits Aurora-A kinase |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Research indicates that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives, including our compound of interest:
- Study on MCF7 Cells : A study conducted by Bouabdallah et al. revealed that pyrazole derivatives exhibited IC₅₀ values significantly lower than standard treatments, indicating enhanced efficacy against breast cancer cells .
- Aurora-A Kinase Inhibition : Research by Li et al. demonstrated that specific pyrazole derivatives inhibited Aurora-A kinase with an IC₅₀ value as low as 0.067 µM, suggesting potential for targeted cancer therapy .
- Cytotoxicity Profiles : A comparative analysis showed that compounds similar to 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine displayed varied cytotoxic profiles across different cancer types, emphasizing the need for tailored therapeutic strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
